molecular formula C10H13N3 B1314404 N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine CAS No. 857283-58-0

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine

Cat. No.: B1314404
CAS No.: 857283-58-0
M. Wt: 175.23 g/mol
InChI Key: RDOSBGVNNQNNAV-UHFFFAOYSA-N
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Description

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine/threonine-protein kinases, which are involved in the control of the cell cycle . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation of proteins involved in signal transduction pathways, leading to changes in gene expression and metabolic activities . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it has been shown to inhibit certain kinases, leading to changes in phosphorylation states of target proteins . These molecular interactions are critical for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of the compound is important for its activity and function, as it determines the specific cellular processes it can influence.

Properties

IUPAC Name

N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOSBGVNNQNNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428125
Record name N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-58-0
Record name N,2-Dimethylimidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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